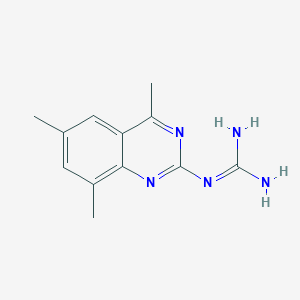

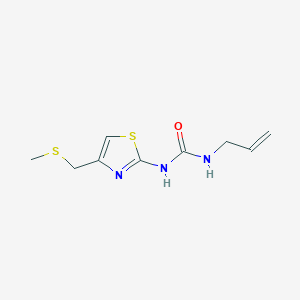

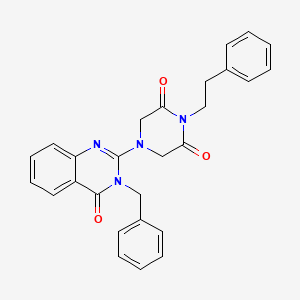

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their potential pharmacological activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, thiazole derivatives are often synthesized from corresponding thiazole aldehydes using the Ohira-Bestmann reagent .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be determined through various spectroscopic techniques, including IR, 1H and 13C NMR, and HRMS .

Chemical Reactions Analysis

Thiazole derivatives have been used in drug discovery for the treatment of various conditions, indicating that they may undergo a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined through various analytical techniques, including NMR and HRMS .

Mecanismo De Acción

are a type of heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea in lab experiments is its high potency against cancer cells. This compound can be used at low concentrations, which reduces the risk of toxicity. However, one of the limitations is its poor solubility in water, which makes it difficult to use in certain assays.

Direcciones Futuras

There are several future directions for the research of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea. One direction is to investigate its potential application as a combination therapy with other anticancer agents. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective derivatives. Furthermore, the use of nanotechnology-based drug delivery systems could enhance the efficacy and solubility of this compound.

In conclusion, this compound is a promising compound with potential applications in medicinal chemistry, specifically as an anticancer agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in cancer therapy.

Métodos De Síntesis

The synthesis of 1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea involves the reaction between allylisocyanate and 4-methylthio-2-aminobenzyl alcohol in the presence of thionyl chloride. The resulting intermediate is then reacted with 2-aminothiazole to produce the final product.

Aplicaciones Científicas De Investigación

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea has been extensively studied for its potential application as an anticancer agent. Several studies have reported its cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-Allyl-3-(4-((methylthio)methyl)thiazol-2-yl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes . The compound’s interaction with these enzymes disrupts essential bacterial processes, leading to cell death. Additionally, it may interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the expression of genes involved in inflammation and immune responses . This modulation can lead to reduced production of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, the compound may impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting energy production and utilization within cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to reduced efficacy . Additionally, prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of detoxification enzymes or changes in cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, the compound may undergo oxidation or conjugation reactions, leading to the formation of metabolites that are more easily excreted . These metabolic pathways can influence the compound’s bioavailability and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within different cellular compartments can affect its activity and function. For instance, accumulation in specific organelles may enhance its efficacy against target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its effects . For example, localization to the nucleus may enable it to interact with transcription factors and regulate gene expression . Similarly, targeting to mitochondria may influence cellular metabolism and energy production .

Propiedades

IUPAC Name |

1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-prop-2-enylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS2/c1-3-4-10-8(13)12-9-11-7(5-14-2)6-15-9/h3,6H,1,4-5H2,2H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTGTLPFXXACAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide](/img/structure/B2416731.png)

![N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2416736.png)

![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2416745.png)

![7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416749.png)

![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2416751.png)